![molecular formula C15H18N6O B5637371 N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5637371.png)
N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, Mannich reactions, and cross-coupling methods. For example, a study by Khalafy et al. (2002) describes the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones through reactions with triethylamine, demonstrating the potential pathways for constructing complex heterocyclic structures similar to the target compound (Khalafy, Setamdideh, & Dilmaghani, 2002).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target compound has been analyzed through crystallography and spectroscopy. Dhanalakshmi et al. (2018) reported the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, providing detailed insights into the molecular conformations and intermolecular interactions (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of structurally similar compounds involve interactions such as hydrogen bonding, as well as reactions leading to ring transformations and the introduction of substituents. Research by Azimi and Majidi (2014) on the rearrangements of isoxazol-5(2H)-ones to imidazo[1,2-a]pyridines with triethylamine highlights the chemical reactivity of these systems (Azimi & Majidi, 2014).
Physical Properties Analysis
While specific studies on the physical properties of the exact compound were not found, research on similar compounds provides a basis for understanding how structural features can affect properties like solubility, melting points, and stability. The methodologies used in these studies, such as differential scanning calorimetry and thermal analysis, are essential tools for this analysis.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photostability, can be inferred from studies on related compounds. The synthesis and characterization of pyrimidine and pyridine derivatives, for example, offer insights into the electronic effects of substituents on the reactivity and stability of the nucleus, as well as potential biological activities (Maheswaran, Saleshier, Mahalakshmi, Kannan, Parthiban, An, & Reddy, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-11-19-14-13(4-3-5-17-14)15(20-11)18-9-12-8-16-10-21(12)6-7-22-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQAOWFISZGOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)NCC3=CN=CN3CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.